molecular formula C6H6O4 B14736918 Hex-3-ynedioic acid CAS No. 5963-39-3

Hex-3-ynedioic acid

Cat. No.: B14736918
CAS No.: 5963-39-3
M. Wt: 142.11 g/mol
InChI Key: AMSLCAXTKHXISX-UHFFFAOYSA-N
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Description

Hex-3-ynedioic acid: is an organic compound with the molecular formula C6H6O4 It is a dicarboxylic acid with a triple bond between the third and fourth carbon atoms in its six-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Hex-3-ynedioic acid can be synthesized through various methods. One common approach involves the oxidation of hex-3-yne using strong oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3). The reaction typically occurs under acidic conditions to facilitate the cleavage of the triple bond and the formation of carboxylic acid groups at both ends of the molecule.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of hex-3-yne followed by oxidation. This method allows for the efficient conversion of the starting material into the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Hex-3-ynedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form this compound derivatives with additional functional groups.

    Reduction: Reduction of this compound can lead to the formation of hex-3-enedioic acid or hexane-1,6-dioic acid, depending on the reducing agent and conditions used.

    Substitution: The carboxylic acid groups in this compound can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), ozone (O3), and other strong oxidizing agents.

    Reduction: Hydrogen gas (H2) with a palladium catalyst, lithium aluminum hydride (LiAlH4), or sodium borohydride (NaBH4).

    Substitution: Alcohols, amines, and other nucleophiles in the presence of acid or base catalysts.

Major Products Formed:

    Oxidation: this compound derivatives with additional functional groups.

    Reduction: Hex-3-enedioic acid or hexane-1,6-dioic acid.

    Substitution: Esters, amides, and other derivatives of this compound.

Scientific Research Applications

Hex-3-ynedioic acid has a wide range of applications in scientific research, including:

Chemistry:

    Synthesis of Polymers: this compound can be used as a monomer in the synthesis of polyesters and other polymers with unique properties.

    Catalysis: The compound can serve as a ligand or substrate in various catalytic reactions, including cross-coupling and hydrogenation.

Biology:

    Metabolic Studies: this compound and its derivatives can be used as probes to study metabolic pathways and enzyme activities in biological systems.

Medicine:

    Drug Development: The unique structure of this compound makes it a potential candidate for the development of new drugs with specific biological activities.

Industry:

    Material Science: this compound can be used in the production of advanced materials with specific mechanical, thermal, or chemical properties.

Mechanism of Action

The mechanism by which hex-3-ynedioic acid exerts its effects depends on the specific application and context

Molecular Targets:

    Enzymes: this compound can act as a substrate or inhibitor for specific enzymes involved in metabolic pathways.

    Receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling and responses.

Pathways Involved:

    Metabolic Pathways: this compound can be metabolized by cells, leading to the production of various metabolites that participate in different biochemical processes.

    Signaling Pathways: The compound can influence cellular signaling pathways, affecting gene expression, protein synthesis, and other cellular functions.

Comparison with Similar Compounds

    Hex-3-enedioic acid: A dicarboxylic acid with a double bond between the third and fourth carbon atoms.

    Hexane-1,6-dioic acid: A dicarboxylic acid with no unsaturation in its carbon chain.

Uniqueness:

    Triple Bond: The presence of a triple bond in hex-3-ynedioic acid distinguishes it from other dicarboxylic acids, providing unique reactivity and properties.

    Versatility: this compound’s ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry.

Properties

IUPAC Name

hex-3-ynedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h3-4H2,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSLCAXTKHXISX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60544132
Record name Hex-3-ynedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5963-39-3
Record name Hex-3-ynedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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